An In-depth Technical Guide to Methyl 3-nitro-L-phenylalaninate
An In-depth Technical Guide to Methyl 3-nitro-L-phenylalaninate
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential applications of Methyl 3-nitro-L-phenylalaninate. As a derivative of the essential amino acid L-phenylalanine, this compound incorporates a methyl ester and a meta-positioned nitro group, bestowing it with unique physicochemical and reactive characteristics. These features make it a valuable building block in medicinal chemistry and biochemical research, particularly in the development of novel therapeutics and peptide-based tools. This document is intended for researchers, scientists, and professionals in the field of drug development, offering field-proven insights into its handling, synthesis, and application.
Introduction: A Molecule of Strategic Importance
Methyl 3-nitro-L-phenylalaninate is a synthetic amino acid derivative that holds significant interest for chemical and pharmaceutical research. The molecule's architecture is based on the L-phenylalanine scaffold, which is fundamental to countless biological processes. The strategic introduction of two key functional groups—a methyl ester at the carboxyl terminus and a nitro group at the meta-position (C-3) of the phenyl ring—dramatically alters its properties compared to the parent amino acid.
The nitro group, a potent electron-withdrawing moiety, increases the molecule's polarity and provides a reactive handle for further chemical modifications, such as reduction to an amine.[1][2] This feature is particularly valuable in creating libraries of compounds for structure-activity relationship (SAR) studies. The methyl ester enhances the compound's lipophilicity, a critical parameter that can improve its solubility in organic solvents and potentially influence its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.[1] The "magic methyl" effect, where the addition of a methyl group can profoundly enhance biological activity, is a well-documented strategy in drug design, often improving metabolic stability and binding affinity.[3][4]
This guide will delve into the core chemical attributes of Methyl 3-nitro-L-phenylalaninate, providing a robust framework for its use in advanced research applications.
Physicochemical and Structural Properties
The unique combination of a chiral amino acid backbone, an aromatic nitro group, and a methyl ester dictates the compound's physical and chemical behavior.
Key Property Summary
| Property | Value | Source(s) |
| IUPAC Name | Methyl (2S)-2-amino-3-(3-nitrophenyl)propanoate | [5] |
| Synonyms | 3-Nitro-L-phenylalanine methyl ester | [6] |
| CAS Number | 20299-36-9 (for hydrochloride salt) | [6] |
| Molecular Formula | C₁₀H₁₂N₂O₄ | [7] |
| Molecular Weight | 224.21 g/mol | [7] |
| Appearance | White to off-white or slightly pale yellow crystalline powder/solid | [8] |
| Melting Point | 78°C (for the related methyl 3-nitrobenzoate) | |
| Solubility | Soluble in organic solvents like ethanol and methanol; variable in water.[1][8] |
Structural Analysis and Causality
The properties of Methyl 3-nitro-L-phenylalaninate are a direct consequence of its constituent functional groups:
-
The Nitro Group (-NO₂): As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution. It significantly increases the polarity of the molecule and serves as a versatile precursor, most commonly for reduction to an amino group, enabling further derivatization.
-
The Methyl Ester (-COOCH₃): Esterification of the parent carboxylic acid with methanol increases lipophilicity. This is a common prodrug strategy to enhance membrane permeability.[1] The ester is susceptible to hydrolysis under acidic or basic conditions, reverting to the parent carboxylic acid.
-
The Chiral Center (L-configuration): The stereochemistry at the alpha-carbon is critical for biological recognition. Enzymes, receptors, and transporters are highly stereoselective, and the L-configuration ensures that the molecule can interact with biological systems that recognize natural amino acids.[9]
Synthesis and Spectroscopic Characterization
The synthesis of Methyl 3-nitro-L-phenylalaninate is typically a two-step process starting from L-phenylalanine. The primary challenge lies in controlling the regioselectivity of the nitration reaction.
Synthetic Workflow
The general synthetic pathway involves:
-
Nitration of L-Phenylalanine: This is an electrophilic aromatic substitution reaction. Treating L-phenylalanine with a nitrating mixture (concentrated nitric and sulfuric acids) at low temperatures yields a mixture of nitrated isomers.[10][11] While the para- (4-nitro) isomer is often the major product due to the activating, ortho-para directing nature of the alkyl substituent, the meta- (3-nitro) isomer is also formed and must be separated chromatographically.
-
Fischer Esterification: The resulting 3-nitro-L-phenylalanine is then esterified using methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or concentrated sulfuric acid, to yield the methyl ester.
Diagram: Synthetic Workflow
Caption: General two-step synthesis of Methyl 3-nitro-L-phenylalaninate.
Experimental Protocol: Synthesis
Self-Validating System: The success of each step is validated by characterization (TLC, melting point) before proceeding, ensuring the integrity of the final product.
Step 1: Nitration of L-Phenylalanine
-
Carefully add 10.0 g of L-phenylalanine to 20 mL of concentrated sulfuric acid in a flask, keeping the temperature at 0°C with an ice bath.[10]
-
Slowly add a pre-cooled mixture of 4.0 mL concentrated nitric acid and 4.0 mL concentrated sulfuric acid dropwise, ensuring the reaction temperature does not exceed 10°C.[12]
-
Stir the mixture at 0-5°C for 15-20 minutes after the addition is complete.[10]
-
Pour the reaction mixture onto 200 g of crushed ice and neutralize carefully with a base (e.g., lead carbonate or sodium hydroxide solution) to precipitate the nitrated products.
-
Filter the crude product and purify using column chromatography to isolate the 3-nitro-L-phenylalanine isomer.
Step 2: Esterification of 3-Nitro-L-phenylalanine
-
Suspend the purified 3-nitro-L-phenylalanine (5.0 g) in 50 mL of anhydrous methanol and cool to 0°C.
-
Slowly add thionyl chloride (2.0 mL) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and then reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of the product.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol/ether) to obtain pure Methyl 3-nitro-L-phenylalaninate hydrochloride.
Spectroscopic Characterization
Confirming the structure and purity of the final compound is paramount.
-
¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic protons (shifted downfield due to the nitro group), a triplet or doublet of doublets for the α-proton, two distinct signals for the diastereotopic β-protons, and a sharp singlet around 3.7 ppm for the methyl ester protons.[13][14]
-
¹³C NMR (Carbon NMR): Key signals include the ester carbonyl carbon (~170-175 ppm), aromatic carbons (120-150 ppm), the α-carbon (~55 ppm), the methyl ester carbon (~52 ppm), and the β-carbon (~37 ppm).[13][14]
-
IR (Infrared) Spectroscopy: Characteristic absorption bands confirm the presence of key functional groups:
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the molecular ion [M+H]⁺.
Reactivity, Stability, and Handling
Chemical Stability and Storage
Methyl 3-nitro-L-phenylalaninate is generally stable under standard laboratory conditions. However, to ensure its integrity, it should be stored in a tightly sealed container in a cool, dry, and dark environment.[16][17] It is incompatible with strong oxidizing agents, strong acids, and strong bases, which can promote decomposition or hydrolysis of the ester.[16]
Key Reactions
-
Reduction of the Nitro Group: The most significant reaction is the reduction of the nitro group to a primary amine (3-amino-L-phenylalanine methyl ester). This is commonly achieved using catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) or chemical reducing agents like tin(II) chloride (SnCl₂). This transformation opens up a vast chemical space for synthesizing new derivatives.
-
Amine Reactivity: The primary amine of the amino acid backbone can undergo standard reactions such as N-acylation or N-alkylation, allowing for its incorporation into peptide chains or modification with other functional groups.[18]
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This can be a deliberate step to unmask the acid functionality or an unwanted side reaction.[19]
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[17]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Applications in Drug Discovery and Development
The unique structure of Methyl 3-nitro-L-phenylalaninate makes it a versatile tool for medicinal chemists.
-
Scaffold for Novel Therapeutics: It serves as an excellent starting material for synthesizing more complex molecules. The nitro group can be reduced to an amine, which can then be functionalized to explore interactions with biological targets. This approach is widely used in developing agents for cancer, infectious diseases, and neurological disorders.[2][20][21]
-
Peptide Modification: Incorporating this non-canonical amino acid into peptides can alter their conformation, stability, and biological activity. The nitro-functionalized phenyl ring can act as a probe to study peptide-protein interactions.[20]
-
Prodrug Design: The methyl ester functionality exemplifies a classic prodrug strategy to enhance lipophilicity and improve cell permeability, which can be crucial for reaching intracellular targets.[1]
Diagram: Role in Drug Discovery
Caption: Versatility of the molecule as a starting point for therapeutic development.
Conclusion
Methyl 3-nitro-L-phenylalaninate is more than just a simple amino acid derivative; it is a strategically designed chemical entity with significant potential. Its combination of a biologically relevant chiral scaffold, a lipophilicity-enhancing methyl ester, and a highly versatile nitro group makes it an invaluable asset for researchers and scientists. Understanding its chemical properties, reactivity, and synthetic pathways, as outlined in this guide, is essential for leveraging its full potential in the rational design of next-generation therapeutics and advanced biochemical probes.
References
-
4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. (2020). PMC. [Link]
-
A two step synthesis of methyl 3-nitrobenzene. N/A. [Link]
-
Consider the spectral data for methyl l-phenylalaninate.... (2022). Transtutors. [Link]
- Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322.
-
how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.?. Chegg. [Link]
-
3-Nitro-L-phenylalanine. PubChem. [Link]
-
Practical Chemistry 2008 – Student Instruction Sheet. N/A. [Link]
-
Synthesis of p-nitrophenylalanine. PrepChem.com. [Link]
-
Study on the synthesis of L-4-nitrophenylalanine. (2025). ResearchGate. [Link]
-
The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). PMC. [Link]
-
An artificial self-assembling peptide with carboxylesterase activity and substrate specificity restricted to short-chain acid p-nitrophenyl esters. (2022). Frontiers. [Link]
-
Structure reactivity analysis for Phenylalanine and Tyrosine. (2021). ResearchGate. [Link]
-
Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PMC. [Link]
- Dahlqvist, K. I. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica, 20, 1222-1226.
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. [Link]
-
N-Methyl-3-nitro-p-phenylenediamine. PubChem. [Link]
-
Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024). PMC. [Link]
-
3-Methyl-D-phenylalanine. PubChem. [Link]
-
Benzene, 1-methyl-3-nitro-. NIST WebBook. [Link]
-
L-3-phenylalanine, methyl ester, hydrochloride - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]
-
The Methylation Effect in Medicinal Chemistry. (2011). LASSBIO. [Link]
Sources
- 1. CAS 81677-60-3: L-Phenylalanine,4-nitro-, methyl ester [cymitquimica.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
- 5. 3-Nitro-L-phenylalanine | C9H10N2O4 | CID 2761812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. a2bchem.com [a2bchem.com]
- 7. 3-Nitro-L-phenylalanine | CAS 19883-74-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. Methyl L-phenylalaninate hydrochloride | 7524-50-7 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
- 11. researchgate.net [researchgate.net]
- 12. issr.edu.kh [issr.edu.kh]
- 13. (Solved) - Consider the spectral data for methyl l-phenylalaninate hydrochloride (Figs. 24.9 and 24.10). a. In. (1 Answer) | Transtutors [transtutors.com]
- 14. homework.study.com [homework.study.com]
- 15. Benzene, 1-methyl-3-nitro- [webbook.nist.gov]
- 16. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 97%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 18. asianpubs.org [asianpubs.org]
- 19. Frontiers | An artificial self-assembling peptide with carboxylesterase activity and substrate specificity restricted to short-chain acid p-nitrophenyl esters [frontiersin.org]
- 20. chemimpex.com [chemimpex.com]
- 21. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
